molecular formula C16H24N4O2S3 B11542744 2,2'-[(4-cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis(N-tert-butylacetamide)

2,2'-[(4-cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis(N-tert-butylacetamide)

Cat. No.: B11542744
M. Wt: 400.6 g/mol
InChI Key: ORLBHKOZQGSSJY-UHFFFAOYSA-N
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Description

N-TERT-BUTYL-2-[(5-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-4-CYANO-1,2-THIAZOL-3-YL)SULFANYL]ACETAMIDE is a complex organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-TERT-BUTYL-2-[(5-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-4-CYANO-1,2-THIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-TERT-BUTYL-2-[(5-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-4-CYANO-1,2-THIAZOL-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-TERT-BUTYL-2-[(5-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-4-CYANO-1,2-THIAZOL-3-YL)SULFANYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-TERT-BUTYL-2-[(5-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-4-CYANO-1,2-THIAZOL-3-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also interfere with nucleic acid synthesis, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-TERT-BUTYL-2-[(5-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-4-CYANO-1,2-THIAZOL-3-YL)SULFANYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H24N4O2S3

Molecular Weight

400.6 g/mol

IUPAC Name

N-tert-butyl-2-[[3-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-4-cyano-1,2-thiazol-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C16H24N4O2S3/c1-15(2,3)18-11(21)8-23-13-10(7-17)14(25-20-13)24-9-12(22)19-16(4,5)6/h8-9H2,1-6H3,(H,18,21)(H,19,22)

InChI Key

ORLBHKOZQGSSJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CSC1=C(C(=NS1)SCC(=O)NC(C)(C)C)C#N

Origin of Product

United States

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